![molecular formula C11H13N3 B3308352 3-(1-ethyl-1H-imidazol-2-yl)aniline CAS No. 937673-09-1](/img/structure/B3308352.png)
3-(1-ethyl-1H-imidazol-2-yl)aniline
Overview
Description
“3-(1-ethyl-1H-imidazol-2-yl)aniline” is a compound with the molecular formula C11H13N3 and a molecular weight of 187.24 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
Imidazole derivatives, including “3-(1-ethyl-1H-imidazol-2-yl)aniline”, have been synthesized through various methods. Recent advances in the synthesis of substituted imidazoles have focused on the regiocontrolled synthesis of these heterocycles . The methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .Molecular Structure Analysis
The molecular structure of “3-(1-ethyl-1H-imidazol-2-yl)aniline” includes an imidazole ring attached to an aniline group. The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
The chemical reactions involving “3-(1-ethyl-1H-imidazol-2-yl)aniline” and similar imidazole derivatives have been studied extensively. The bonds constructed during the formation of the imidazole are a key focus of these studies .Physical And Chemical Properties Analysis
“3-(1-ethyl-1H-imidazol-2-yl)aniline” is a compound with a molecular weight of 187.24 . Imidazole, the core structure of this compound, is known to be a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Pharmaceuticals
Imidazole derivatives, such as “3-(1-ethyl-1H-imidazol-2-yl)aniline”, have been used in the development of a wide range of pharmaceuticals . They show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Agrochemicals
Imidazole compounds are also used in the development of agrochemicals . Their unique chemical properties make them effective in controlling a variety of pests and diseases in crops.
Dyes for Solar Cells and Optical Applications
Recent research has shown that imidazole derivatives can be used in the development of dyes for solar cells and other optical applications . Their ability to absorb and emit light at specific wavelengths makes them ideal for these applications.
Functional Materials
Imidazole compounds are being used in the development of functional materials . These materials have unique properties that can be tailored for specific applications, such as high strength, light weight, or resistance to heat or chemicals.
Catalysis
Imidazole derivatives are being used in catalysis . They can act as catalysts in a variety of chemical reactions, speeding up the reaction rate and increasing the yield of the desired product.
Anticancer Research
Imidazole derivatives have shown potential in anticancer research . They have been used in the synthesis of novel compounds to evaluate their anticancer properties.
Anti-Diabetic Research
Imidazole derivatives have also been used in anti-diabetic research . They have been used in the synthesis of novel compounds to evaluate their anti-diabetic properties.
Anti-Asthmatic Research
Imidazole derivatives have been used in anti-asthmatic research . They have been used in the synthesis of novel compounds to evaluate their anti-asthmatic properties.
Future Directions
Mechanism of Action
Target of Action
It’s known that imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, depending on the specific derivative and target .
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways, again depending on the specific derivative and target .
Pharmacokinetics
The compound is an oil at room temperature , which may influence its absorption and distribution.
Result of Action
Imidazole derivatives are known to have a wide range of effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
properties
IUPAC Name |
3-(1-ethylimidazol-2-yl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-2-14-7-6-13-11(14)9-4-3-5-10(12)8-9/h3-8H,2,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBAGYYVDOVZTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1C2=CC(=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-ethyl-1H-imidazol-2-yl)aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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